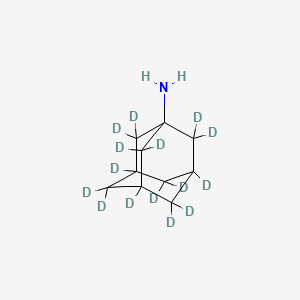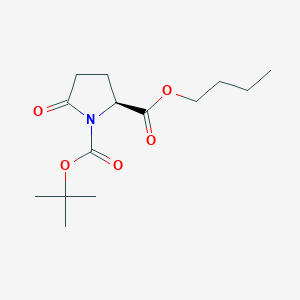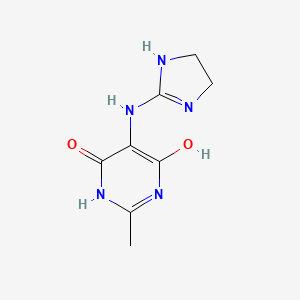
Tebupirimfos-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tebupirimfos-d7 is a deuterated analog of Tebupirimfos, an organophosphorus insecticide. This compound is primarily used in scientific research to study the metabolism and environmental fate of Tebupirimfos. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tebupirimfos-d7 involves the incorporation of deuterium atoms into the molecular structure of Tebupirimfos. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tebupirimfos-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Tebupirimfos-d7 is widely used in scientific research, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of Tebupirimfos in various samples.
Biology: To study the metabolic pathways and environmental fate of Tebupirimfos.
Medicine: Research on the toxicological effects of Tebupirimfos and its analogs.
Industry: Used in the development of analytical methods for pesticide residue analysis.
Mecanismo De Acción
Tebupirimfos-d7, like Tebupirimfos, acts as an acetylcholinesterase inhibitor. It interferes with the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately resulting in the death of the target organism.
Comparación Con Compuestos Similares
Tebupirimfos: The non-deuterated analog of Tebupirimfos-d7.
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: An organophosphorus insecticide used for similar purposes.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. This isotopic labeling allows for more accurate quantification and analysis of Tebupirimfos in various samples.
Propiedades
Número CAS |
1794979-28-4 |
|---|---|
Fórmula molecular |
C13H23N2O3PS |
Peso molecular |
325.414 |
Nombre IUPAC |
(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3/i2D3,3D3,10D |
Clave InChI |
AWYOMXWDGWUJHS-SNQAWNDDSA-N |
SMILES |
CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C |
Sinónimos |
Phosphorothioic Acid O-[2-(1,1-Dimethylethyl)-5-pyrimidinyl] O-Ethyl O-(1-Methylethyl-d7) Ester; BAY-MAT 7484-d7; MAT 7484-d7; Phostebupirim-d7; Tebupirimphos-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


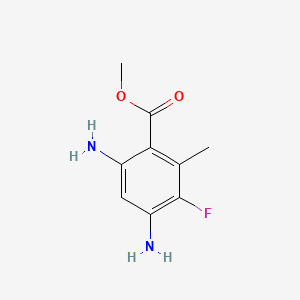
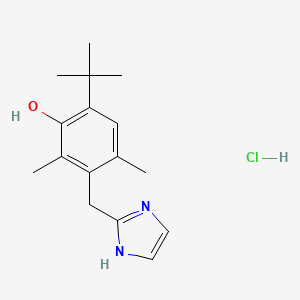

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)

